Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 132-134 °C and a boiling point of 288-290 °C. It is soluble in water, ethanol, and acetone. It is also known as 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester, 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester, and ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Scientific Research Applications
Phosphine-catalyzed [4 + 2] Annulation
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been employed as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This process is significant due to the high diastereoselectivities achieved when employing substituted analogs of the compound (Zhu, Lan, & Kwon, 2003).
Antihypertensive Activity
The synthesis of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates has been described, starting from specific pyridine compounds. These synthesized compounds are predicted to exhibit antihypertensive activity, indicating potential therapeutic applications (Kumar & Mashelker, 2006).
Synthesis of Heterocycles
Research has explored the synthesis of various heterocycles, such as 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, indicating the compound's utility in constructing complex molecular architectures. These processes often involve reactions with other heterocyclic compounds and have led to insights into the effects of different substituents on reaction outcomes and product yields (Kaigorodova, Osipova, Konyushkin, & Krapivin, 2004).
Photophysical Properties
A study focusing on thieno[2,3-b]pyridine derivatives synthesized a series of novel compounds involving ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. This research thoroughly examined the reaction conditions and spectral-fluorescent properties of the synthesized compounds, revealing a correlation between their chemical structure and photophysical properties (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
properties
IUPAC Name |
ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-8-4-7(2)6-12-10(8)13-9/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFQDBAWCODGHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40667535 | |
Record name | Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40667535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
CAS RN |
823217-70-5 | |
Record name | Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40667535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.